molecular formula C23H24N6O3S B2422473 2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-53-5

2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2422473
CAS No.: 898366-53-5
M. Wt: 464.54
InChI Key: JBNGWVMCCLQLFE-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, with various substituents such as ethyl, nitrophenyl, and phenylpiperazinyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carboxylic acid derivatives or their equivalents.

    Coupling Reactions: The nitrophenyl and phenylpiperazinyl groups are introduced through coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final compound is assembled by linking the thiazole and triazole rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenylpiperazinyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylpiperazinyl derivatives.

Scientific Research Applications

2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar structural features and biological activities.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another compound with similar biological activities.

Uniqueness

2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its specific combination of functional groups and ring systems, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-ethyl-5-[(4-nitrophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-2-19-24-23-28(25-19)22(30)21(33-23)20(16-8-10-18(11-9-16)29(31)32)27-14-12-26(13-15-27)17-6-4-3-5-7-17/h3-11,20,30H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGWVMCCLQLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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